R89674; R 89674; R-89674; Alcaftadine; trade name: Lastacaft;
Canonical SMILES
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1
Description
The exact mass of the compound Alcaftadine is 307.16846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly solubility. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
7Z8O94ECSX
Drug Indication
For the prevention of itching associated with allergic conjunctivitis. FDA Label
Pharmacology
Following bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%, the mean plasma Cmax of alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes. Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing. The mean Cmax of the active carboxylic acid metabolite was approximately 3 ng/mL and occurred at 1 hour after dosing. Plasma concentrations of the carboxylic acid metabolite were below the lower limit of quantification (100 pg/mL) by 12 hours after dosing.
MeSH Pharmacological Classification
Histamine H1 Antagonists
ATC Code
S - Sensory organs S01 - Ophthalmologicals S01G - Decongestants and antiallergics S01GX - Other antiallergics S01GX11 - Alcaftadine
Mechanism of Action
Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated.
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Histamine HRH1 [HSA:3269] [KO:K04149]
Other CAS
147084-10-4
Wikipedia
Alcaftadine
Biological Half Life
The elimination half-life of the carboxylic acid metabolite is approximately 2 hours following topical ocular administration.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.